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molecular formula C12H14N2O B8540051 5-cyclopentyloxy-1H-pyrrolo[2,3-b]pyridine

5-cyclopentyloxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8540051
M. Wt: 202.25 g/mol
InChI Key: MANLBTLGBAQBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268858B2

Procedure details

5-cyclopentyloxy-1H-pyrrolo[2,3-b]pyridine P-0001 was synthesized in one step from 1H-Pyrrolo[2,3-b]pyridin-5-ol 6 and cyclopentanol 7 as shown in Scheme 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([OH:10])[CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH:11]1(O)[CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH:11]1([O:10][C:8]2[CH:9]=[C:4]3[CH:3]=[CH:2][NH:1][C:5]3=[N:6][CH:7]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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